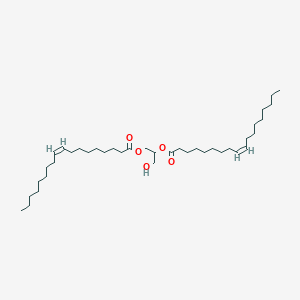

1,2-ジオレオイル-rac-グリセロール

説明

Synthesis Analysis

The synthesis of 1,2-Dioleoyl-rac-glycerol involves several steps. Schmitt et al. (1995) described a process where 1,2-dioleoyl-sn-glycerol was oxidized to an aldehyde, then reduced to a radiolabeled alcohol, and finally converted to 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho-(1-rac-glycerol) via transphosphatidylation (Schmitt, Amidon, Wykle, & Waite, 1995).

Molecular Structure Analysis

1,2-Dioleoyl-rac-glycerol's molecular structure is characterized by the presence of two oleoyl groups attached to a glycerol backbone. Goto et al. (1992) conducted a study on a similar compound, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, which revealed insights into the molecular structure of diglycerides and their glycerol backbone conformation (Goto, Kodali, Small, Honda, Kozawa, & Uchida, 1992).

Chemical Reactions and Properties

Slotboom et al. (1967) described the chemical synthesis and reactions of similar glycerol derivatives, which may shed light on the properties of 1,2-Dioleoyl-rac-glycerol (Slotboom, Haas, & Deenen, 1967).

Physical Properties Analysis

The crystallization and polymorphic forms of 1,2-Dioleoyl-rac-glycerol and similar compounds have been extensively studied. Bayés‐García et al. (2013, 2016) investigated the influence of different thermal treatments on the crystallization of 1,2-dioleoyl-3-rac-linoleoyl glycerol and other triacylglycerols, revealing insights into their physical properties (Bayés‐García et al., 2013), (Bayés‐García et al., 2016).

Chemical Properties Analysis

The chemical properties of 1,2-Dioleoyl-rac-glycerol can be inferred from studies on similar compounds. For example, Aneja and Davies (1974) researched nucleophilic substitution in glycerol derivatives, which could be relevant to understanding the chemical behavior of 1,2-Dioleoyl-rac-glycerol (Aneja & Davies, 1974).

科学的研究の応用

プロテインキナーゼC活性化

1,2-ジオレオイル-rac-グリセロールは、sn-1位とsn-2位にオレイン酸を含むジアシルグリセロールです . これは、従来のプロテインキナーゼCの形態を活性化するためにC1ドメインに効果的に結合します . プロテインキナーゼCは、セリンとスレオニンのアミノ酸残基の水酸基のリン酸化によって他のタンパク質の機能を制御するタンパク質キナーゼのファミリーです。

DAGキナーゼの基質

1,2-ジオレオイル-rac-グリセロールは、ジアシルグリセロール(DAG)キナーゼの基質として役立ちます . DAGキナーゼは、ATPをリン酸源として利用して、DAGをホスファチジン酸に変換する酵素のクラスです。

多基質脂質キナーゼの基質

DAGキナーゼに加えて、1,2-ジオレオイル-rac-グリセロールは、多基質脂質キナーゼの基質としても役立ちます . これらのキナーゼは、複数の基質をリン酸化することができ、脂質シグナル伝達経路において重要な役割を果たします。

両親媒性ガドリニウム錯体の合成

1,2-ジオレオイル-rac-グリセロールは、両親媒性ガドリニウム錯体の合成に使用されます . これらの錯体は、磁気共鳴画像法における体内構造の可視性を向上させるMRI造影剤として使用されます。

脂質生化学研究

1,2-ジオレオイル-rac-グリセロールは、脂質生化学研究に使用されます . これは、生物学的システムにおける脂質の役割、細胞シグナル伝達における機能、および細胞構造への貢献を理解するのに役立ちます。

細胞生物学研究

作用機序

Target of Action

1,2-Dioleoyl-rac-glycerol is a form of diacylglycerol (DAG) where both acyl groups consist of the 18:1 oleoyl chain . It effectively binds the C1 domain to activate conventional protein kinase C forms . Protein kinase C is a family of protein kinases that play key roles in cellular processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

1,2-Dioleoyl-rac-glycerol, by binding to the C1 domain, activates conventional protein kinase C forms . This activation leads to the phosphorylation of various target proteins, initiating a cascade of intracellular events .

Biochemical Pathways

The activation of protein kinase C forms by 1,2-Dioleoyl-rac-glycerol affects multiple biochemical pathways. For instance, it can influence the MAPK/ERK pathway, which plays a crucial role in the regulation of cell growth and differentiation . Additionally, it serves as a substrate for DAG kinases and multisubstrate lipid kinase , contributing to the synthesis of phosphatidic acid, a lipid second messenger involved in numerous cellular processes .

Result of Action

The activation of protein kinase C forms by 1,2-Dioleoyl-rac-glycerol can lead to various molecular and cellular effects. For example, it can influence cell proliferation, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific protein kinase C isoform that is activated .

特性

IUPAC Name |

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892088 | |

| Record name | 1,2-Glyceryl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2442-61-7 | |

| Record name | (±)-1,2-Diolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,2-dioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Glyceryl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

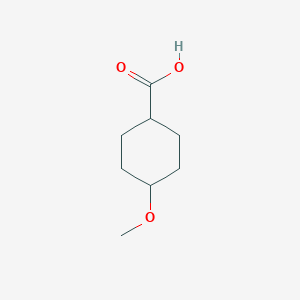

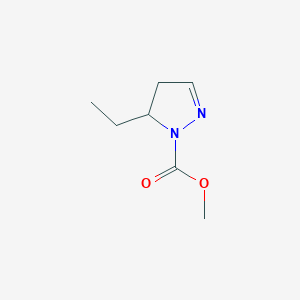

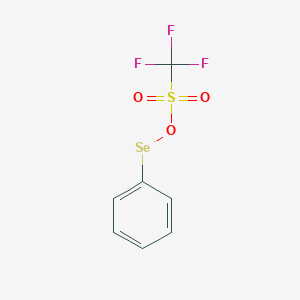

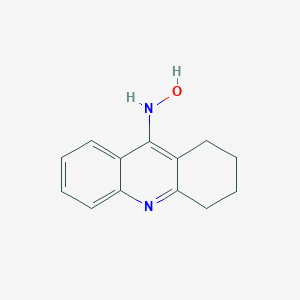

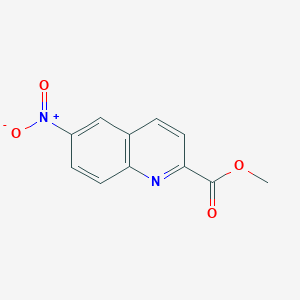

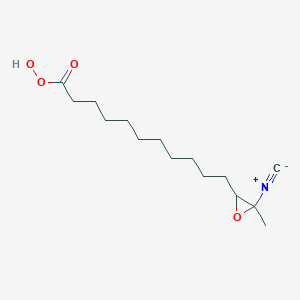

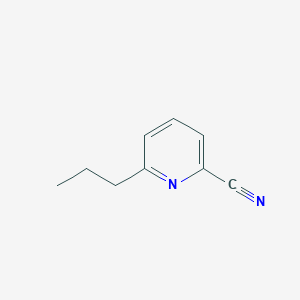

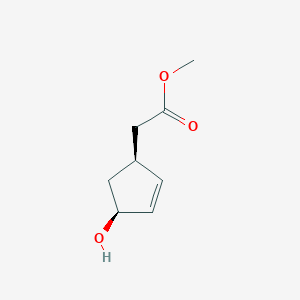

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

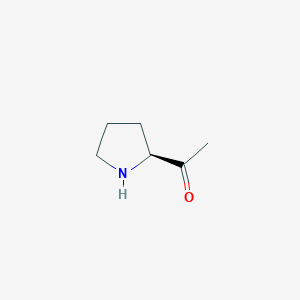

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。